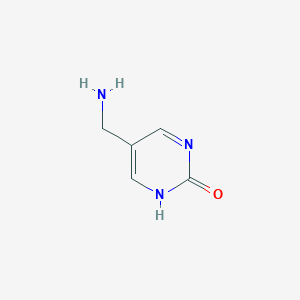

5-(Aminomethyl)pyrimidin-2-OL

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

The pyrimidine framework, a six-membered aromatic ring with two nitrogen atoms at the first and third positions, is a cornerstone of heterocyclic chemistry. nih.govrsc.org Its derivatives are integral to a vast array of natural and synthetic compounds. nih.gov In the realm of biochemistry, pyrimidine bases—cytosine, thymine, and uracil—are fundamental components of nucleic acids (DNA and RNA), thereby playing a critical role in genetic coding and cellular function. scbt.comijnrd.org This inherent biological relevance allows pyrimidine-based molecules to readily interact with enzymes and other cellular components. nih.gov

Beyond their natural roles, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov Their structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. semanticscholar.org Consequently, numerous FDA-approved drugs feature the pyrimidine motif. nih.gov In synthetic organic chemistry, pyrimidines serve as versatile intermediates for creating complex molecular architectures, finding use in the development of agrochemicals, dyes, and advanced materials. scbt.com The ongoing exploration of pyrimidine derivatives continues to expand their chemical space, fueling discoveries in various scientific fields. nih.gov

Contextual Overview of Aminomethyl and Hydroxyl Functional Groups in Heterocyclic Systems

The specific properties of 5-(Aminomethyl)pyrimidin-2-OL are dictated by its two functional groups: the aminomethyl (-CH₂NH₂) group at the 5-position and the hydroxyl (-OH) group at the 2-position.

The hydroxyl group on a pyrimidine ring, particularly at the 2-position, introduces several key chemical features. It is an electron-donating group that can influence the reactivity of the heterocyclic ring. beilstein-journals.org A crucial aspect of 2-hydroxypyrimidines is their existence in tautomeric equilibrium with their corresponding oxo form, pyrimidin-2(1H)-one. dicp.ac.cn This lactam-lactim tautomerism means the compound can exist as either the hydroxyl (enol) form or the keto form. In most solvents, the equilibrium for 2-hydroxypyrimidine (B189755) favors the more stable pyrimidin-2(1H)-one tautomer. dicp.ac.cnmdpi.com This tautomerism can significantly affect the molecule's aromaticity, reactivity, and interaction with other molecules. dicp.ac.cn

The aminomethyl group , a primary amine attached to a methylene (B1212753) bridge, serves as a flexible linker and a basic center. In heterocyclic systems, this group can be pivotal for forming hydrogen bonds and can be a key site for further chemical modifications. nih.gov The presence of the amine function can influence the molecule's solubility and its ability to interact with biological targets. ontosight.ai The combination of the acidic hydroxyl/amide proton and the basic amino group makes the molecule zwitterionic, which can impact its physical properties and reactivity.

Research Trajectories and Scope for 5-(Aminomethyl)pyrimidin-2-OL within Academic Chemistry

While extensive research has been conducted on the broader class of substituted pyrimidines, specific studies focusing solely on 5-(Aminomethyl)pyrimidin-2-OL are less common in publicly accessible literature. The compound is primarily recognized as a heterocyclic building block or a synthetic intermediate, valued for the reactive handles provided by its functional groups.

The research interest in this compound lies in its potential as a precursor for more complex molecules. The aminomethyl group can be readily acylated, alkylated, or used in condensation reactions to build larger molecular scaffolds. nih.gov Similarly, the hydroxyl group (or its tautomeric keto form) can be targeted for reactions such as O-alkylation or conversion to a leaving group (e.g., a tosylate) to enable cross-coupling reactions. researchgate.net For instance, ultrasound-promoted methods have been successfully used to tosylate 4-pyrimidinols, which then undergo Suzuki cross-coupling reactions to form 4-arylpyrimidines. rsc.orgresearchgate.net

Given the established biological significance of the pyrimidine core, 5-(Aminomethyl)pyrimidin-2-OL is a valuable scaffold for creating libraries of novel compounds for screening in drug discovery programs. Its structural similarity to naturally occurring nucleobases, combined with the versatility of its functional groups, makes it an attractive starting point for the synthesis of molecules designed to interact with specific biological targets.

Below is a table summarizing key identifiers for the compound.

| Identifier | Value |

| IUPAC Name | 5-(aminomethyl)-1H-pyrimidin-2-one |

| Molecular Formula | C₅H₇N₃O |

| CAS Number | 90775-72-3 |

Table 1: Compound Identifiers for 5-(Aminomethyl)pyrimidin-2-OL.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-(aminomethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,1,6H2,(H,7,8,9) |

InChI Key |

YCAWUGBYRSXOPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)N1)CN |

Origin of Product |

United States |

Theoretical and Advanced Structural Analysis of 5 Aminomethyl Pyrimidin 2 Ol

Quantum Chemical Characterization of Electronic Structure and Aromaticity

The electronic structure of 5-(Aminomethyl)pyrimidin-2-ol is fundamentally defined by the pyrimidine (B1678525) ring. Pyrimidine is an aromatic heterocycle with a π electron arrangement similar to benzene. pressbooks.publibretexts.org Each of the four carbon atoms and two nitrogen atoms in the ring is sp²-hybridized. The nitrogen atoms at positions 1 and 3 each contribute one electron to the aromatic sextet, while their lone pairs reside in sp² orbitals within the plane of the ring, not participating in the aromatic system. pressbooks.publibretexts.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to model the electronic properties. researchgate.netnih.gov For a related compound, 2-amino-5-nitropyrimidine, DFT calculations have been used to analyze the molecular structure and electronic characteristics. nih.gov The substituents on the pyrimidine ring significantly influence the electron density distribution. The -OH group at position 2 and the -CH₂NH₂ group at position 5 modulate the aromaticity and reactivity of the ring. The hydroxyl group, being an electron-donating group, increases the electron density of the ring, while the aminomethyl group's effect is primarily inductive.

The aromaticity of the pyrimidine ring can be quantified using various computational indices. These analyses help in understanding the stability and reactivity of the molecule. The presence of substituents can either enhance or decrease the aromatic character depending on their electronic nature and position.

Table 1: Calculated Electronic Properties for a Model Pyrimidinol System This table presents representative data from computational studies on analogous pyrimidine systems to illustrate the typical values obtained through quantum chemical calculations.

| Property | Calculated Value | Method/Basis Set | Reference for Methodology |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) | scielo.org.mx |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for predicting chemical reactivity and electronic transitions.

Exploration of Tautomeric Equilibria in Pyrimidinol Systems

Tautomerism is a critical phenomenon in heterocyclic compounds like 5-(Aminomethyl)pyrimidin-2-ol, where isomers differ in the position of a proton and a double bond. nih.govlibretexts.org The molecule can exist in several tautomeric forms, and the equilibrium between them is influenced by the solvent, temperature, and substituent effects. figshare.comresearchgate.netmdpi.com

The 2-hydroxypyrimidine (B189755) moiety is known to exist in a tautomeric equilibrium with its keto form, pyrimidin-2(1H)-one. This keto-enol tautomerism is a fundamental aspect of its chemistry. libretexts.orgchemistrysteps.com In many heterocyclic systems, including pyridines and pyrimidines, the keto form is significantly more stable than the enol (hydroxy) form, both in the solid state and in solution. researchgate.nettandfonline.com

The equilibrium can be represented as: 5-(Aminomethyl)pyrimidin-2-ol (Enol form) ⇌ 5-(Aminomethyl)pyrimidin-2(1H)-one (Keto form)

Computational studies on pyrimidin-2(1H)-one have shown that the keto tautomer is generally the more stable form. figshare.comtandfonline.com The relative stability is governed by factors such as bond energies and resonance stabilization. The interconversion between these tautomers can occur through direct proton transfer or be catalyzed by solvent molecules, such as water. figshare.comtandfonline.com

In addition to the keto-enol tautomerism, the presence of the aminomethyl group introduces the possibility of amine-imine tautomerism. This involves the migration of a proton from the nitrogen of the amino group to a ring nitrogen or the exocyclic oxygen.

Substituents on the pyrimidine ring play a crucial role in determining the position of the tautomeric equilibrium. figshare.commdpi.comrsc.org The electronic properties of the substituent group—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize different tautomers.

Studies on substituted pyrimidin-2(1H)-one have shown that electron-donating substituents tend to decrease the energy barrier for tautomeric conversion compared to electron-withdrawing substituents. figshare.comtandfonline.com The aminomethyl group (-CH₂NH₂) at the 5-position is primarily an electron-withdrawing group via the inductive effect, but the amino group can participate in hydrogen bonding, which can also influence tautomeric stability. The precise effect would require specific computational analysis for this molecule. In related β-diketones, both electronic and steric properties of substituents are known to tune the keto-enol equilibrium. rsc.org

Conformational Analysis of the 5-(Aminomethyl) Side Chain

The flexibility of the 5-(aminomethyl) side chain allows for multiple conformations, which are defined by the torsion angles around the C5-C(methylene) and C(methylene)-N bonds. The rotational barrier around these single bonds determines the conformational landscape of the molecule.

Conformational analysis of similar side chains on heterocyclic rings has been performed using both computational methods and experimental techniques like NMR. researchgate.netjst.go.jpnih.gov The preferred conformation will seek to minimize steric hindrance between the amino group and the pyrimidine ring. Intramolecular hydrogen bonding between the amino group and a ring nitrogen or the oxygen at position 2 could also stabilize certain conformations. Molecular dynamics simulations can be used to explore the different possible dihedral angle distributions and identify the most stable conformers. jst.go.jp

Table 2: Predicted Stable Conformations of the Aminomethyl Side Chain This table is a theoretical representation of possible low-energy conformations based on principles of steric hindrance and potential intramolecular interactions.

| Dihedral Angle (N-C-C5-C4) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| ~60° (gauche) | 0.2 | Potential for weak intramolecular H-bond with N1 |

| ~180° (anti) | 0.0 | Minimizes steric repulsion with the ring |

| ~-60° (gauche) | 0.3 | Potential for weak intramolecular H-bond with N-H of the ring (keto form) |

Computational Prediction of Intermolecular Interactions and Molecular Aggregation

In the solid state or in solution, molecules of 5-(Aminomethyl)pyrimidin-2-ol can interact with each other through a variety of non-covalent interactions. These interactions are crucial for understanding crystal packing, solubility, and potential biological activity. frontiersin.orgmdpi.com The primary interaction modes are hydrogen bonding and π-π stacking.

The keto-enol tautomer, 5-(Aminomethyl)pyrimidin-2(1H)-one, is particularly well-suited for forming strong, dimeric hydrogen-bonding arrays. The N-H donor and C=O acceptor of the pyrimidinone ring, along with the -NH₂ group of the side chain, can participate in a network of intermolecular hydrogen bonds. nih.gov These interactions are a primary driving force for molecular aggregation.

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive structure of 5-(Aminomethyl)pyrimidin-2-OL, including its predominant tautomeric form and conformational details, can be elucidated through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure and determining the major tautomeric form of 5-(Aminomethyl)pyrimidin-2-OL in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's atomic connectivity can be assembled.

Given the common tautomerism in 2-hydroxypyrimidines, the spectra are expected to primarily reflect the 5-(Aminomethyl)pyrimidin-2(1H)-one structure.

¹H NMR Spectroscopy: The expected proton signals can be predicted by comparison with structurally similar pyrimidine derivatives. nih.govmdpi.com

H-4 and H-6 Protons: The two protons on the pyrimidine ring at positions 4 and 6 would likely appear as distinct signals in the aromatic region, predicted to be between δ 7.5 and 8.5 ppm. Their chemical shifts would differ due to the influence of the adjacent C=O and N-H groups.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are expected to resonate as a singlet or a multiplet, depending on rotational freedom and coupling, typically in the range of δ 3.5 to 4.0 ppm.

Amine Protons (-NH₂): The primary amine protons would likely produce a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

N-H Proton: The proton on the ring nitrogen (N1-H or N3-H) of the pyrimidinone tautomer would be observed as a broad singlet, typically downfield, often above δ 10.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information.

Carbonyl Carbon (C-2): The most downfield signal would be the carbonyl carbon of the pyrimidinone form, anticipated in the δ 160-165 ppm range. nih.gov

Ring Carbons (C-4, C-6): These carbons are expected to appear in the δ 140-155 ppm region.

Substituted Ring Carbon (C-5): The carbon bearing the aminomethyl group would likely be the most upfield of the ring carbons, estimated to be in the δ 90-100 ppm range. nih.gov

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is predicted to have a chemical shift in the range of δ 35-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(Aminomethyl)pyrimidin-2(1H)-one in DMSO-d₆ Predicted values are based on data from analogous pyrimidine structures. nih.govmdpi.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~163 |

| C4 | ~8.2 | ~153 |

| C5 | - | ~95 |

| C6 | ~7.8 | ~148 |

| -CH₂- | ~3.7 | ~40 |

| -NH₂ | broad | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing its vibrational modes. The spectra would be dominated by the pyrimidin-2(1H)-one tautomer.

Infrared (IR) Spectroscopy:

N-H and O-H Stretching: The N-H stretching vibrations of the ring and the aminomethyl group would produce broad bands in the 3100-3500 cm⁻¹ region. If the -ol tautomer is present, a sharp or broad O-H stretch would also appear in this region.

C-H Stretching: Aromatic C-H stretches from the ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, characteristic absorption band for the carbonyl group (C=O) of the pyrimidinone is expected between 1650 and 1700 cm⁻¹. rjptonline.org The exact position is sensitive to hydrogen bonding.

C=N and C=C Stretching: Vibrations from the pyrimidine ring double bonds would result in several bands in the 1400-1600 cm⁻¹ region. rjptonline.org

N-H Bending: The bending vibration of the -NH₂ group typically appears around 1600-1650 cm⁻¹, potentially overlapping with ring stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the pyrimidine ring, often produce strong Raman signals, whereas the highly polar C=O bond gives a weaker signal compared to its IR absorption. The symmetric vibrations of the ring would be particularly prominent. Differences in the IR and Raman spectra can be used to infer information about molecular symmetry and have been used to distinguish between different crystalline forms (polymorphs) of related pharmaceutical molecules. americanpharmaceuticalreview.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-(Aminomethyl)pyrimidin-2(1H)-one Frequencies are based on typical functional group regions and data from related heterocyclic compounds. rjptonline.orgscifiniti.com

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 | Medium-Strong, Broad | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium | Strong |

| C=O (Amide) | Stretching | 1650 - 1700 | Strong | Medium-Weak |

| C=N / C=C (Ring) | Stretching | 1400 - 1600 | Medium-Strong | Strong |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI).

The molecular formula of 5-(Aminomethyl)pyrimidin-2-OL is C₅H₇N₃O, giving it a monoisotopic mass of 125.0589 Da. The high-resolution mass spectrum should confirm this exact mass.

The fragmentation of the molecular ion (M⁺˙) would likely proceed through several characteristic pathways common to substituted pyrimidines. researchgate.net

Alpha-Cleavage: The most probable initial fragmentation would be the cleavage of the C-C bond adjacent to the amino group (alpha-cleavage), leading to the loss of the •CH₂NH₂ radical (m/z 30) or the formation of an iminium ion.

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃, m/z 17) from the aminomethyl group is another plausible pathway.

Ring Fragmentation: Following initial side-chain losses, the pyrimidine ring itself can undergo characteristic cleavages, often involving the elimination of small, stable molecules like HCN or CO. The fragmentation patterns of pyrimidinethiones, for example, show that the pyrimidine ring is relatively stable and fragments after the initial loss of substituents.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 5-(Aminomethyl)pyrimidin-2-OL

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 125 | [C₅H₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [M - CH₂NH]⁺˙ | Loss of methanimine |

| 94 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 81 | [C₄H₃N₂O]⁺ | Loss of HCN from m/z 108 |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

While no public crystal structure for 5-(Aminomethyl)pyrimidin-2-OL is currently available, its structure can be inferred to be rich in hydrogen bonding opportunities. The molecule possesses multiple hydrogen bond donors (the amine -NH₂, the ring N-H) and acceptors (the carbonyl oxygen, the ring nitrogens). These groups would likely engage in extensive intermolecular hydrogen bonding, forming complex 3D networks. Such interactions are critical in the crystal structures of related molecules, such as the derivatives of 5-aminomethyl-2-thiouridine (B1259639) found in tRNA, where the aminomethyl group plays a key role in molecular recognition.

The planarity of the pyrimidine ring and the potential for different polymorphs are also key aspects that would be clarified by X-ray diffraction. Polymorphism, the existence of multiple crystal forms, is common for molecules with extensive hydrogen bonding capabilities and can be identified by techniques like powder X-ray diffraction (PXRD). americanpharmaceuticalreview.com

Synthetic Methodologies for 5 Aminomethyl Pyrimidin 2 Ol and Its Analogues

Pioneering Strategies for the Construction of Substituted Pyrimidine (B1678525) Rings

The formation of the pyrimidine framework can be achieved through a variety of robust and versatile chemical reactions. These methods often rely on the principles of condensation, multicomponent, and annulation reactions, allowing for diverse substitution patterns.

Cyclocondensation Reactions Employing Diverse Building Blocks

Cyclocondensation reactions represent a classical and widely employed strategy for pyrimidine synthesis. These reactions typically involve the formation of two new bonds in a single operation to close the heterocyclic ring. The Pinner synthesis, a prominent example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. This method allows for the straightforward construction of pyrimidinols.

The versatility of cyclocondensation is demonstrated by the wide array of building blocks that can be utilized. For instance, β-keto esters can react with amidines under ultrasound irradiation to yield highly substituted 4-pyrimidinols. Furthermore, three-component cyclocondensation reactions, involving components like 3-aminotriazole, various aldehydes, and ketene (B1206846) N,S-acetals, have been developed to create fused pyrimidine systems, such as triazolo[1,5-a]pyrimidines. tandfonline.com The reaction of barbituric acids with aldehydes and 6-aminouracils in water is another example of a three-component cyclocondensation leading to fused dipyrimidine structures. researchgate.net

| Building Block 1 | Building Block 2 | Building Block 3 | Resulting Core | Citation |

| 1,3-Dicarbonyl Compound | Amidine | - | Pyrimidine | |

| β-Keto Ester | Amidine | - | 4-Pyrimidinol | |

| 3-Aminotriazole | Aldehyde | Ketene N,S-Acetal | Triazolo[1,5-a]pyrimidine | tandfonline.com |

| Barbituric Acid | Aldehyde | 6-Aminouracil | Pyrido[2,3-d:6,5-d]dipyrimidine | researchgate.net |

Multicomponent Reaction Approaches Towards Pyrimidine Core Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is prized for its atom economy, reduced waste generation, and ability to rapidly generate libraries of complex molecules. researchgate.netCurrent time information in Bangalore, IN. The Biginelli reaction, a well-known MCR, synthesizes dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335), and stands as a foundational method in pyrimidine chemistry. smolecule.com

Modern advancements in MCRs have introduced novel catalytic systems and expanded the scope of accessible pyrimidine structures. A regioselective, iridium-catalyzed MCR has been developed for synthesizing pyrimidines from amidines and up to three different alcohols. Current time information in Bangalore, IN.acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. acs.org Another efficient MCR involves the catalyst-free, one-pot domino reaction for creating pyrimidine-functionalized pyrrolo-annelated derivatives under mild conditions. rhhz.net The synthesis of pyrimidine-5-carbonitrile derivatives can also be achieved via MCRs, for example, by reacting an aldehyde, malononitrile, and urea or thiourea (B124793) in the presence of a catalyst like ammonium (B1175870) chloride or a bone char-based solid acid. nih.govias.ac.in

| Reaction Type | Components | Catalyst/Conditions | Key Features | Citations |

| Iridium-Catalyzed MCR | Amidine, up to three alcohols | PN5P–Ir–pincer complex | High regioselectivity, sustainable, liberates H₂ and H₂O | Current time information in Bangalore, IN.acs.org |

| Biginelli Reaction | Aldehyde, β-dicarbonyl, Urea/Thiourea | Acid or base catalysis | Forms dihydropyrimidinones | smolecule.com |

| Catalyst-Free Domino MCR | Various | Mild conditions | High yields, easy separation | rhhz.net |

| Pyrimidine-5-carbonitrile Synthesis | Aldehyde, Malononitrile, Urea/Thiourea | Bone char-Bronsted solid acid / NH₄Cl | Green catalyst, solvent-free | tandfonline.comnih.govias.ac.in |

Annulation and Ring-Forming Reactions for Pyrimidine Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another strategic pathway to the pyrimidine core. These reactions are often categorized by the number of atoms each reactant contributes to the newly formed ring, such as [3+3], [4+2], or [5+1] cycloadditions.

A [3+3] annulation strategy has been developed using α,β-unsaturated ketones and benzamidine (B55565) hydrochloride with choline (B1196258) hydroxide (B78521) as a green and recyclable catalyst and medium. researchgate.net Similarly, a copper-catalyzed [3+3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. google.com Annulation can also be achieved from isopropene derivatives and ammonium iodide, which serves as a cheap nitrogen source, to construct the pyrimidine ring under simple reaction conditions. lmaleidykla.lt Other notable examples include the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper, and the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals.

| Annulation Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Result | Citations |

| [3+3] | α,β-Unsaturated Ketone | Benzamidine HCl | Choline Hydroxide | Substituted Pyrimidine | researchgate.net |

| [3+3] | Saturated Ketone | Amidine | Copper/4-HO-TEMPO | Substituted Pyrimidine | google.com |

| Annulation | Isopropene Derivative | Ammonium Iodide | DMSO, 150 °C | Substituted Pyrimidine | lmaleidykla.lt |

| [4+2] | α,β-Unsaturated Ketoxime | Activated Nitrile | Copper | Trisubstituted Pyrimidine | |

| [5+1] | Enamidine | DMF Dialkyl Acetal | Catalyst-free | Tri/Tetrasubstituted Pyrimidine |

Strategic Introduction of the Aminomethyl Functionality on Pyrimidine Scaffolds

Once the pyrimidine ring is constructed, the introduction of the 5-(aminomethyl) group is a critical step. This is typically accomplished by the chemical modification of a precursor functional group at the C5 position of the pyrimidine ring.

Reductive Amination and Formylation-Reduction Sequences

A common and effective strategy for installing an aminomethyl group is through the reduction of a nitrile or the reductive amination of an aldehyde.

The reduction of a pyrimidine-5-carbonitrile intermediate is a direct route to the 5-(aminomethyl)pyrimidine. Scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, have been developed based on the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile. researchgate.netacs.org This reduction can be carried out using various catalytic systems.

Alternatively, a 5-formylpyrimidine (pyrimidine-5-carbaldehyde) can serve as a precursor. google.com These aldehydes can be synthesized by the reduction of the corresponding pyrimidine-5-carbonitriles using reagents like diisobutylaluminum hydride (DIBAL). researchgate.net The subsequent reductive amination of the aldehyde with an amine source, in the presence of a reducing agent, yields the desired aminomethyl product. For example, the reductive amination of 2,4-diamino-5-methyl-6-carboxaldehyde with substituted indolines has been achieved using sodium cyanoborohydride (NaCNBH₃). nih.gov Similarly, the reductive amination of a thieno[2,3-d]pyrimidine-6-carbaldehyde (B3329993) with anilines was successfully performed using sodium borohydride (B1222165) (NaBH₄) and titanium isopropoxide. lmaleidykla.lt

The concept of a formylation-reduction sequence, while broadly applied in amine synthesis, is also relevant here. nih.gov This involves the N-formylation of an amine, followed by reduction of the resulting formamide. scispace.com In the context of pyrimidine synthesis, a formamido group can be carried through the pyrimidine ring construction and subsequently hydrolyzed or reduced to the primary amine. google.com

| Precursor Functional Group | Key Reagent(s) | Product Functional Group | Example System | Citations |

| 5-Carbonitrile | Catalytic Hydrogenation (e.g., H₂/Catalyst) | 5-Aminomethyl | 4-Amino-2-methylpyrimidine | researchgate.netacs.org |

| 5-Carbaldehyde | Amine, NaCNBH₃ | 5-(Substituted aminomethyl) | Pyrido[2,3-d]pyrimidine | nih.gov |

| 5-Carbaldehyde | Arylamine, Ti(OⁱPr)₄, NaBH₄ | 5-(Arylaminomethyl) | Thieno[2,3-d]pyrimidine | lmaleidykla.lt |

| 5-Carbaldehyde | Oxammonium hydrochloride, Raney Ni | 5-Aminomethyl | 2-Methyl-4-aminopyrimidine | google.com |

Direct Amination Methodologies

Direct amination methods offer a more streamlined approach by converting a C-H or C-O bond directly to a C-N bond, potentially reducing the number of synthetic steps. A notable example is the direct amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. This transformation is achieved by reacting the alkoxymethylpyrimidine with ammonia (B1221849) at high temperatures (e.g., 210-300 °C) in the presence of a Lewis acid catalyst, such as aluminum oxide (Al₂O₃), to yield the corresponding 5-aminomethylpyrimidine. google.com

Another approach to direct amination involves the nucleophilic displacement of a suitable leaving group on the pyrimidine ring. While not a direct C-H amination, the reaction of pyrimidin-2-yl tosylates with aqueous ammonia under mild, metal-free conditions has been shown to produce 2-aminopyrimidines efficiently. rhhz.net This highlights the potential for nucleophilic substitution reactions to install amino groups on activated pyrimidine scaffolds.

Methodologies for Installing the Hydroxyl Group on Pyrimidine Rings

The introduction of a hydroxyl group onto the pyrimidine ring is a critical step in the synthesis of 5-(aminomethyl)pyrimidin-2-ol and its analogues. This can be achieved through several strategies, primarily involving hydrolysis of precursor functional groups or by building the ring from oxygen-containing starting materials.

Functional group interconversion is a common strategy to introduce a hydroxyl group at the 2-position of the pyrimidine ring. This typically involves the hydrolysis of a suitable precursor, such as a 2-aminopyrimidine (B69317) or a 2-halopyrimidine.

The hydrolysis of 2-aminopyrimidines to their corresponding 2-hydroxypyrimidines can be challenging. However, specific conditions can facilitate this transformation. For instance, the reaction of a 2-aminopyrimidine with nitrous acid, generated in situ from sodium nitrite (B80452) and a mineral acid, can lead to the formation of a diazonium salt intermediate, which is subsequently hydrolyzed to the 2-hydroxypyrimidine (B189755).

A more common approach is the hydrolysis of 2-chloropyrimidines. The chloro group at the 2-position is a good leaving group and can be displaced by a hydroxide ion. This reaction is typically carried out by heating the 2-chloropyrimidine (B141910) derivative in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide. The synthesis of the precursor 2-chloropyrimidine can be achieved from a 2-hydroxypyrimidine by treatment with phosphoryl chloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com

Another functional group that can be hydrolyzed to a hydroxyl group is the 2-methylthio group. The 2,6-diamino-4-hydroxypyrimidine can be reacted with 2-[bis(methylthio)methylene]malononitrile in the presence of a base like potassium carbonate in DMF to yield a substituted aminopyrimidine with a replaceable methylthio group. nih.gov This group can then be hydrolyzed under acidic or basic conditions to the corresponding 2-hydroxypyrimidine.

Enzymatic hydrolysis offers a green alternative for these transformations. For example, lipase-catalyzed hydrolysis of 2-aminopyrimidine-5-carboxylates to 2-aminopyrimidin-5-ol (B19461) has been demonstrated in aqueous ethanol (B145695) with a 78% yield at 40°C. This method avoids the use of harsh reagents and conditions.

A highly efficient and widely used method for the synthesis of 2-hydroxypyrimidines is the ring-closing condensation of a three-carbon component with an oxygen-containing N-C-N fragment, most commonly urea. thieme-connect.comorganic-chemistry.org This approach builds the pyrimidine ring with the hydroxyl group already in place, avoiding the need for a separate functional group interconversion step.

The classical Biginelli reaction and its variations are prime examples of this strategy. researchgate.nettandfonline.com In this one-pot, three-component reaction, an aldehyde, a β-dicarbonyl compound, and urea condense to form a dihydropyrimidinone, which can then be oxidized to the corresponding pyrimidin-2-ol. thieme-connect.com For the synthesis of 5-(aminomethyl)pyrimidin-2-ol, a β-dicarbonyl compound bearing a protected aminomethyl group at the α-position would be required.

A variety of substrates can be used in these condensation reactions. For instance, isoxazoles can be cleaved using Mo₂(OAc)₄, followed by in situ hydrolysis to a reactive 1,3-dicarbonyl intermediate, which then reacts with urea to form substituted 2-hydroxypyrimidines in moderate to excellent yields. thieme-connect.comorganic-chemistry.org This method allows for the preparation of diverse polysubstituted hydroxypyrimidines. organic-chemistry.org

The following table summarizes the key aspects of these methodologies:

| Methodology | Precursor/Starting Material | Key Reagents/Conditions | Advantages | Challenges/Considerations |

| Hydrolysis | 2-Aminopyrimidine | NaNO₂, acid | Direct conversion | Potential for side reactions |

| 2-Chloropyrimidine | Aqueous NaOH or KOH | Efficient displacement | Requires synthesis of chloro precursor | |

| 2-Methylthiopyrimidine | Acid or base hydrolysis | Versatile precursor | Requires synthesis of thioether | |

| 2-Aminopyrimidine-5-carboxylate | Lipase, aqueous ethanol | Green, mild conditions | Optimization for industrial scale may be needed | |

| Oxygen-Containing Precursors | Aldehyde, β-dicarbonyl, urea (Biginelli reaction) | Acid or Lewis acid catalyst | One-pot, high atom economy | May require subsequent oxidation step researchgate.nettandfonline.comthieme-connect.com |

| Isoxazoles, urea | Mo₂(OAc)₄, acid | Access to diverse structures thieme-connect.comorganic-chemistry.org | Use of molybdenum catalyst | |

| 1,3-Dicarbonyl compound, urea | Acid or base catalysis | Direct formation of the pyrimidin-2-ol ring | Availability of substituted dicarbonyl compounds |

Considerations for Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency. researchgate.netbenthamdirect.comrsc.org

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net For pyrimidine synthesis, several environmentally benign solvent systems and solvent-free methods have been developed.

Water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. jmaterenvironsci.com Multicomponent reactions for the synthesis of pyrimidine derivatives have been successfully carried out in aqueous media, often leading to simplified work-up procedures and high yields. jmaterenvironsci.comfigshare.comtandfonline.com For example, the synthesis of pyrimido[4,5-d]pyrimidines has been achieved in water using ultrasound and microwave irradiation. tandfonline.com

Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a neat mixture of reactants, represent another important green approach. tandfonline.comresearchgate.netresearchgate.netsharif.edu These methods can lead to shorter reaction times, higher yields, and reduced waste generation. researchgate.net For instance, the Biginelli reaction to form dihydropyrimidinones has been efficiently performed under solvent-free conditions, sometimes even without a catalyst. tandfonline.com The synthesis of various pyrimidine derivatives has been reported using solvent-free conditions with microwave irradiation or grindstone technology. researchgate.net

The table below highlights some examples of green solvent systems and solvent-free conditions in pyrimidine synthesis.

| Green Approach | Reaction Type | Catalyst/Promoter | Key Advantages | Reference |

| Aqueous Media | Multicomponent synthesis of pyrimido[4,5-d]pyrimidines | Iodine | Pot, atom, and step economic (PASE) synthesis figshare.comtandfonline.com | figshare.comtandfonline.com |

| Synthesis of pyrano[2,3-d]pyrimidines | Diammonium hydrogen phosphate | Environmentally benign, good yields | jmaterenvironsci.com | |

| Solvent-Free | Biginelli reaction for dihydropyrimidinones | Catalyst-free or various catalysts | Reduced waste, simple work-up tandfonline.com | tandfonline.com |

| Synthesis of 2-amino-5-cyano-6-hydroxypyrimidines | Microwave irradiation/grindstone | Shorter reaction times, higher yields researchgate.net | researchgate.net | |

| Chlorination of hydroxypyrimidines | Equimolar POCl₃ | High yield, suitable for large scale mdpi.com | mdpi.com |

Catalysis plays a pivotal role in developing sustainable synthetic pathways by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. mdpi.com

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) have been shown to be effective catalysts for the synthesis of pyrimidines. scispace.comacs.org They activate carbonyl groups, facilitating nucleophilic attack and cyclization reactions. For example, a ZrCl₄-catalyzed nucleophilic dearomatization of 2-hydroxypyrimidines has been reported. researchgate.net

Brønsted Acid Catalysis: Brønsted acids, ranging from simple mineral acids to more complex organocatalysts like p-toluenesulfonic acid (p-TsOH) and chiral phosphoric acids, are also widely used. acs.orgdicp.ac.cnacs.orgrsc.org They can catalyze condensation reactions and other transformations leading to the pyrimidine core. Chiral phosphoric acids have been successfully employed in the enantioselective transfer hydrogenation of 2-hydroxypyrimidines to produce chiral 3,4-dihydropyrimidin-2(1H)-ones. acs.orgdicp.ac.cn

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal in green chemistry to avoid issues of metal toxicity and contamination. researchgate.netresearchgate.net Organocatalysts, such as piperidine (B6355638) and its derivatives, have been used to catalyze the synthesis of pyrimidines. mdpi.com Graphite oxide has been utilized as a green, metal-free carbocatalyst for the synthesis of pyrimidine derivatives under solvent-free conditions. researchgate.net Additionally, tandem [3+3] annulation and visible-light-enabled photo-oxidation provides a metal-free route to multi-substituted pyrimidines.

The following table provides an overview of different catalytic systems used in pyrimidine synthesis.

| Catalytic System | Catalyst Example | Reaction Type | Key Features | Reference |

| Lewis Acid | ZrCl₄ | Nucleophilic dearomatization of 2-hydroxypyrimidines | Access to dearomatized products | researchgate.net |

| TiCl₄ | Condensation reactions | Activation of carbonyl groups | scispace.com | |

| Rhodium-based chiral Lewis acid | Asymmetric conjugate addition | High enantioselectivity | acs.org | |

| Brønsted Acid | Chiral Phosphoric Acid | Asymmetric transfer hydrogenation of 2-hydroxypyrimidines | High enantioselectivity for chiral DHPMs acs.orgdicp.ac.cn | acs.orgdicp.ac.cn |

| [Hnmp]HSO₄ (Ionic Liquid) | Three-component synthesis of pyrano[2,3-d]pyrimidines | Recyclable catalyst, solvent-free conditions acs.org | acs.org | |

| Metal-Free | Graphite Oxide | Multicomponent synthesis of pyrimidines | Green, reusable, solvent-free researchgate.net | researchgate.net |

| Visible Light/Photo-oxidation | Tandem annulation-oxidation | Mild and green conditions | researchgate.net |

Atom economy and reaction efficiency are fundamental principles of green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing waste. benthamdirect.comfigshare.comtandfonline.com

The efficiency of a reaction is also measured by its yield, reaction time, and the ease of product isolation and purification. The use of efficient catalysts and optimized reaction conditions, such as microwave irradiation or ultrasound, can significantly improve reaction efficiency. tandfonline.comnih.gov For example, a water-mediated pot, atom, and step economic (PASE) synthesis of pyrimido[4,5-d]pyrimidines using microwave irradiation has been reported to be a highly efficient and sustainable approach. figshare.comtandfonline.com

Chemical Transformations and Reactivity of 5 Aminomethyl Pyrimidin 2 Ol

Reactivity of the Pyrimidinol Moiety

The pyrimidinol portion of the molecule is defined by the pyrimidine (B1678525) ring and its C-2 hydroxyl group. A crucial aspect of its chemistry is the existence of tautomerism, where 2-hydroxypyrimidine (B189755) is in equilibrium with its more stable amide form, 2(1H)-pyrimidinone. wikipedia.orgnih.gov This equilibrium significantly impacts the reactivity of the ring and the hydroxyl/amide group.

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgfirsthope.co.in Electrophilic attack, when it does occur, is most favored at the C-5 position, which is the least electron-deficient position on the ring. wikipedia.org

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgbhu.ac.in This type of reaction is especially efficient if a good leaving group, such as a halogen, is present at one of these activated positions.

While 5-(aminomethyl)pyrimidin-2-ol itself has a hydroxyl group at the C-2 position, the principle of NAS is critical for its synthesis and potential interconversion. For instance, a common synthetic route to such compounds involves the displacement of a chlorine atom from a chloropyrimidine precursor by a nucleophile. wikipedia.org The conversion of a 2-chloropyrimidine (B141910) derivative to a 2-hydroxypyrimidine (pyrimidinone) can be achieved through hydrolysis. acs.org Similarly, the displacement of a chloro group by an amine (amination) is a well-established method for synthesizing aminopyrimidines. nih.govresearchgate.net The general mechanism for these reactions is an addition-elimination process via a stabilized anionic intermediate known as a Meisenheimer complex. firsthope.co.in

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution on Pyrimidines

| Position on Pyrimidine Ring | Reactivity towards NAS | Rationale |

|---|---|---|

| C-2 | High | Electron-deficient position, stabilized intermediate. wikipedia.org |

| C-4 | High | Electron-deficient position, stabilized intermediate. wikipedia.orgstackexchange.com |

| C-6 | High | Electron-deficient position, stabilized intermediate. wikipedia.org |

| C-5 | Low | Not significantly electron-deficient. wikipedia.org |

This interactive table is based on established principles of pyrimidine reactivity.

The hydroxyl group of 5-(aminomethyl)pyrimidin-2-ol, existing predominantly as the N-H and C=O of the 2-pyrimidone tautomer, allows for various derivatization reactions. These modifications can occur at either the oxygen or the ring nitrogen atom.

Etherification: The synthesis of pyrimidine ethers can be achieved through several methods. A direct approach involves the in-situ activation of the pyrimidinone's amide group. For example, treatment with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) and a base like cesium carbonate (Cs2CO3) generates a reactive intermediate. Subsequent addition of an alcohol or phenol (B47542) yields the corresponding O-alkylated or O-arylated pyrimidine ether. nih.gov This method avoids the need for preparing a chloropyrimidine precursor for SNAr displacement with an alkoxide. nih.gov

Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net These reactions convert the hydroxyl functional group into an ester linkage, which can be useful for modifying the compound's properties or for use as a protecting group.

Protection Strategies: Protecting the hydroxyl group is often necessary during multi-step syntheses to prevent unwanted side reactions. Standard hydroxyl protecting groups can be employed, though the specific conditions must be chosen carefully to be compatible with the other functional groups in the molecule. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its eventual removal.

The pyrimidine ring and its substituents can undergo oxidation under various conditions. The oxidation of pyrimidine nucleosides has been studied using reagents like osmium tetroxide and hydrogen peroxide. nih.govnih.gov For instance, the oxidation of 1-methyluracil (B15584) with osmium tetroxide yields a dihydroxy-pyrimidone derivative. nih.gov The oxidation of 5-hydroxypyrimidine (B18772) nucleosides can lead to the formation of hydantoin (B18101) isomers. acs.org

Direct oxidation of the 2-hydroxypyrimidine moiety itself is complex. Similar heterocyclic systems, like pyridine (B92270), can be oxidized to their N-oxides using peracids. wikipedia.org Such an N-oxide of a pyrimidine could potentially undergo rearrangement. For example, pyridine-N-oxide rearranges to 2-pyridone in acetic anhydride. wikipedia.org Applying strong oxidizing agents to 5-(aminomethyl)pyrimidin-2-ol could potentially lead to N-oxidation or even cleavage of the pyrimidine ring.

Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) attached at the C-5 position consists of a primary amine, which exhibits reactivity characteristic of this functional group. It can readily act as a nucleophile and a base.

Alkylation: The primary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction can proceed to form secondary or tertiary amines, or even a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the stoichiometry of the alkylating agent used. Microwave-assisted N-alkylation has been shown to be an effective method for some N-heterocycles. researchgate.net

Acylation: The amine readily undergoes acylation when treated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). nih.gov This reaction forms a stable amide bond and is a common method for introducing a wide variety of functional groups onto the amine. Microwave-assisted acylation has also been successfully applied to amino-pyrimidine derivatives, providing a rapid and efficient method for amide synthesis. nih.gov

Imine Formation: Primary amines react with aldehydes or ketones in a reversible, acid-catalyzed condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the formation of the C=N double bond of the imine. libretexts.org To drive the reaction to completion, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. masterorganicchemistry.comoperachem.com The optimal pH for imine formation is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to make it a good leaving group (water), while avoiding excessive protonation of the starting amine, which would render it non-nucleophilic. lumenlearning.com

Table 2: Summary of Reactions of the Aminomethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (RCOCl) | Amide |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine (Schiff Base) |

This interactive table summarizes the key functionalization reactions.

Transformations of the Aminomethyl Side Chain (e.g., Conversion to Aldehydes or Carboxylic Acids)

The aminomethyl group (–CH₂NH₂) is a versatile functional handle that can be transformed into other functionalities, notably aldehydes (–CHO) and carboxylic acids (–COOH). Direct oxidation of the primary amine to these carbonyl derivatives is challenging; however, transformations are well-documented for analogous pyrimidine systems, particularly those involving an intermediate hydroxymethyl (–CH₂OH) or halomethyl (–CH₂X) group.

Research on cytosine derivatives, which are structural analogues of pyrimidin-2-ol, provides significant insight. For instance, 5-hydroxymethylcytosine (B124674) (a close analogue) is known to be oxidized to 5-formylcytosine (B1664653) and subsequently to 5-carboxycytosine. researchsolutions.com This suggests a potential pathway for 5-(aminomethyl)pyrimidin-2-ol, which would first involve conversion of the aminomethyl group to a hydroxymethyl group, followed by oxidation.

Alternatively, the Delepine reaction, used for synthesizing (aminomethyl)furancarboxylic acids from (halomethyl)furans, suggests another plausible synthetic route. organic-chemistry.org This would involve converting the aminomethyl group into a more reactive halomethyl intermediate, which could then be transformed into a carboxylic acid.

Table 1: Plausible Pathways for Side Chain Transformation

| Starting Material Analogue | Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylcytosine | 5-Formylcytosine | 5-Carboxycytosine | Oxidation | researchsolutions.com |

This data indicates that while direct oxidation of the aminomethyl group is not commonly reported, its conversion to aldehydes or carboxylic acids is feasible through multi-step synthetic sequences demonstrated in analogous heterocyclic systems.

Participation in Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of 5-(aminomethyl)pyrimidin-2-ol makes it an excellent candidate for constructing fused bicyclic heterocyclic systems through both intramolecular and intermolecular cyclization reactions. The aminomethyl group can act as a nucleophile to form a new ring fused to the pyrimidine core.

Intramolecular Cyclization:

Intramolecular reactions are kinetically favored when they lead to the formation of stable 5- or 6-membered rings. wikipedia.org In a suitably substituted derivative of 5-(aminomethyl)pyrimidin-2-ol, the aminomethyl group could react with an electrophilic center introduced at the C4 or C6 position of the pyrimidine ring. Studies on the intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization of 6-chloro-5-hydroxy-4-aminopyrimidines with tethered aminoalkyl chains demonstrate the feasibility of such ring closures. nih.gov In these cases, a terminal amine attacks a halogenated carbon on the pyrimidine ring to form a new heterocyclic ring, a reaction pathway that is mechanistically plausible for a derivative of 5-(aminomethyl)pyrimidin-2-ol. nih.gov

Intermolecular Cyclization:

The aminopyrimidine scaffold is a well-established building block in the synthesis of fused heterocycles. The exocyclic amine of 5-(aminomethyl)pyrimidin-2-ol can participate in cyclocondensation reactions with various 1,3-bielectrophilic reagents to form a second ring. This approach is widely used to synthesize important bicyclic systems such as pyrido[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. nih.govrsc.org For example, the reaction of an aminopyrimidine with α,β-unsaturated esters can lead to the formation of dihydropyrido[2,3-d]pyrimidin-7-(8H)-ones. nih.gov

Table 2: Examples of Cyclization Reactions with Aminopyrimidine Analogues

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Intramolecular SNAr | 6-chloro-5-hydroxypyrimidines with tethered amines | Fused oxazepines | nih.gov |

| Intermolecular Cyclocondensation | 6-Aminopyrimidines and α,β-unsaturated esters | 5,6-Dihydropyrido[2,3-d]pyrimidin-7-(8H)-ones | nih.gov |

| Intermolecular Cyclocondensation | 5-Aminopyrazoles and β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

These examples underscore the potential of the aminomethyl group on the pyrimidine ring to serve as a key nucleophilic component in the construction of diverse and complex heterocyclic frameworks.

Chemo- and Regioselective Reactions Involving Both Functional Groups

Chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) are critical considerations in the chemistry of 5-(aminomethyl)pyrimidin-2-ol. The molecule possesses two main reactive sites: the primary amine of the aminomethyl group and the pyrimidin-2-ol system, which contains nucleophilic ring nitrogens and a hydroxyl group (in the enol tautomer) or an amide NH (in the keto tautomer).

The primary amine is generally a potent nucleophile and is expected to react readily with electrophiles such as acyl chlorides, anhydrides, and alkyl halides under standard conditions. In contrast, the pyrimidin-2-ol moiety has more complex reactivity. The oxygen atom can be alkylated or acylated, but the ring nitrogens are also potential sites of reaction.

Control over chemo- and regioselectivity can be achieved by carefully selecting reagents and reaction conditions. For instance:

Acylation: Under mild, neutral, or slightly basic conditions, acylation is expected to occur chemoselectively at the more nucleophilic aminomethyl group.

Alkylation: Alkylation reactions can be less selective. While the aminomethyl group can be alkylated, O-alkylation at the C2-hydroxyl group and N-alkylation at the ring nitrogens are also possible, often depending on the base and solvent used.

Reactions at the Pyrimidine Ring: The reactivity of different positions on the pyrimidine ring itself is influenced by the existing substituents. Studies on 2,4-dichloropyrimidines show that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. researchgate.net This principle of differential reactivity can be extended to predict the behavior of 5-(aminomethyl)pyrimidin-2-ol in reactions like halogenation or nitration, should the conditions be forcing enough to overcome the reactivity of the side chain.

Table 3: Predicted Selective Reactions of 5-(Aminomethyl)pyrimidin-2-OL

| Functional Group | Reagent/Condition | Expected Transformation | Selectivity Type |

|---|---|---|---|

| 5-Aminomethyl | Acyl chloride, pyridine | N-Acylation | Chemoselective |

| 5-Aminomethyl | Aldehyde/Ketone, reductive amination | N-Alkylation | Chemoselective |

| 2-Hydroxyl | NaH, Alkyl halide | O-Alkylation | Regioselective (vs. N-alkylation) |

Mechanistic Investigations of Reaction Pathways

Cyclization Mechanisms: Intermolecular cyclocondensation reactions, such as those used to form pyrido[2,3-d]pyrimidines, typically proceed through a series of well-understood steps. For instance, the reaction of an aminopyrimidine with an α,β-unsaturated carbonyl compound often begins with a conjugate (Michael) addition of the amino group to the double bond. This is followed by an intramolecular cyclization where a ring nitrogen attacks the carbonyl group, and subsequent dehydration leads to the final aromatic bicyclic product. nih.gov

In intramolecular SNAr reactions, the mechanism involves the nucleophilic attack of the side-chain amine onto an electron-deficient aromatic carbon (e.g., one bearing a halogen). This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group (e.g., a halide ion) restores the aromaticity of the ring and completes the cyclization. nih.gov Computational models of such transition states suggest that the geometry required for the amine to attack the ring at the correct angle is a critical factor in determining the reaction's feasibility. nih.gov

Side Chain Transformation Mechanisms: The mechanism for the oxidation of an analogous 5-hydroxymethyl group on a pyrimidine ring likely involves the formation of an aldehyde hydrate (B1144303) intermediate, which is then further oxidized to the carboxylic acid. researchgate.net For transformations starting from the aminomethyl group, a plausible mechanistic pathway would first involve its conversion to a good leaving group, followed by substitution and subsequent functional group manipulations.

Computational Investigations and Mechanistic Elucidation

Advanced Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 5-(Aminomethyl)pyrimidin-2-OL at the atomic level. These methods allow for the precise calculation of electronic and energetic characteristics that govern its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State and Excited State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.net These studies can predict the distribution of electron density, identify reactive sites through molecular electrostatic potential (MEP) maps, and analyze orbital interactions using Natural Bond Orbital (NBO) analysis. researchgate.net

DFT calculations are also crucial for understanding the ground state and excited state properties, which are fundamental to the molecule's reactivity and spectroscopic behavior. For instance, the calculation of Fukui indices can help identify electrophilic and nucleophilic centers within the pyrimidine ring system. The electronic environment created by the aminomethyl and hydroxyl substituents significantly influences the reactivity and physical properties of the molecule.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy in determining molecular properties, ab initio methods such as Møller-Plesset (MP) perturbation theory and Configuration Interaction (CI) are utilized. mdpi.com These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation and can be essential for benchmarking the results from less computationally demanding methods. mdpi.comacs.org High-level ab initio calculations can provide very accurate relative energies, interconversion barriers, and structural parameters, which are critical for understanding tautomeric equilibria and reaction pathways. mdpi.comacs.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of 5-(Aminomethyl)pyrimidin-2-OL over time. researchgate.net By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in solution. These simulations are instrumental in understanding the flexibility of the molecule, the stability of different conformers, and how it interacts with other molecules, such as solvent or biological macromolecules. researchgate.netnih.gov

MD simulations can provide insights into the stability of protein-ligand complexes, which is crucial in drug discovery. researchgate.net The dynamic conformational changes and the pattern of interactions can be probed to assess the stability of a compound within a biological target. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving 5-(Aminomethyl)pyrimidin-2-OL. These studies can map out the entire reaction pathway, from reactants to products, providing a level of detail that is often difficult to obtain through experimental means alone.

Identification and Characterization of Transition States

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of the reaction, which in turn dictates the reaction rate. For pyrimidine derivatives, computational studies can help understand the transition states involved in various reactions, such as nucleophilic substitution or cyclization reactions. rsc.orgacs.org For example, in the synthesis of related pyrimidine compounds, computational analysis can shed light on the intermediates and transition structures involved in the reaction pathway. rsc.org

Mapping of Reaction Coordinates and Energy Profiles

By mapping the reaction coordinate, which represents the progress of a reaction, and calculating the corresponding energy profile, chemists can gain a comprehensive understanding of the reaction mechanism. arxiv.org This involves calculating the energy of the system at various points along the reaction pathway, including reactants, intermediates, transition states, and products. The resulting energy profile provides a visual representation of the energetic landscape of the reaction, highlighting the energy barriers that must be overcome for the reaction to proceed. arxiv.org Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes for compounds like 5-(Aminomethyl)pyrimidin-2-OL and its derivatives. google.com

Predictive Modeling of Spectroscopic Parameters for Experimental Validation

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like 5-(Aminomethyl)pyrimidin-2-ol, which is crucial for validating experimental findings and aiding in structural elucidation. Techniques such as Density Functional Theory (DFT) are frequently employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net

The prediction of ¹H and ¹³C NMR spectra is a key area of computational investigation. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, researchers can estimate chemical shifts. researchgate.net These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net The accuracy of these predictions is critical, as deviations between calculated and experimental spectra can highlight specific conformational or electronic features of the molecule. For dynamic molecules, machine learning methods are being developed to average chemical shifts over multiple conformations obtained from molecular dynamics simulations, providing a more accurate representation of the experimental spectrum. nih.gov

Similarly, computational methods can predict IR spectra by calculating the vibrational frequencies and intensities of the molecule. These predicted spectra can be compared with experimental FT-IR and FT-Raman data. researchgate.net The assignment of vibrational modes to specific functional groups within 5-(Aminomethyl)pyrimidin-2-ol, such as the N-H stretches of the amino group, the C=O stretch of the pyrimidinol ring, and various ring vibrations, can be confirmed through these computational models. researchgate.net

The following table illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a pyrimidine derivative, showcasing the utility of predictive modeling.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Computational) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR (δ, ppm) - CH₂ | 3.85 | 3.90 |

| ¹H NMR (δ, ppm) - NH₂ | 2.50 | 2.65 |

| ¹³C NMR (δ, ppm) - C2 (C-OL) | 165.2 | 164.8 |

| ¹³C NMR (δ, ppm) - C5 | 110.4 | 111.0 |

| IR Frequency (cm⁻¹) - N-H str | 3410, 3320 | 3405, 3315 |

Note: The data in this table are illustrative examples and not actual measured values for 5-(Aminomethyl)pyrimidin-2-OL.

Establishment of Structure-Reactivity Relationships and Design Principles for Chemical Modifications

Computational studies are instrumental in establishing structure-reactivity relationships, which provide fundamental principles for designing chemical modifications to 5-(Aminomethyl)pyrimidin-2-ol.

Correlating Structural Features with Reaction Rates and Selectivity

The reactivity and selectivity of the pyrimidine ring are highly dependent on the nature and position of its substituents. nih.govresearchgate.net For 5-(Aminomethyl)pyrimidin-2-ol, the aminomethyl group at the C5 position and the hydroxyl group at the C2 position (which exists in tautomeric equilibrium with the keto form, pyrimidin-2(1H)-one) are key determinants of its chemical behavior.

Computational models can quantify the electronic effects (both inductive and resonance) of these substituents on the pyrimidine core. The aminomethyl group is an electron-donating group, which can influence the nucleophilicity and electrophilicity of the ring carbons. The 2-hydroxyl group makes the ring electron-rich and influences its aromaticity and susceptibility to electrophilic or nucleophilic attack. Quantum chemical calculations can map the electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for reaction. researchgate.net

For instance, the correlation between structural features and reaction rates can be established by calculating the activation energies for various potential reactions. A lower calculated activation energy for a reaction at a specific site would imply a faster reaction rate. This approach has been used to understand the mechanisms of multicomponent reactions involving pyrimidine derivatives. acs.org

The table below summarizes the influence of substituents on the reactivity of the pyrimidine ring, based on general principles. nih.govrsc.org

Table 2: Correlation of Structural Features with Pyrimidine Ring Reactivity

| Structural Feature | Electronic Effect | Predicted Influence on Reactivity | Example Reaction |

|---|---|---|---|

| -OH at C2 | Electron-donating (π) | Activates the ring towards electrophilic substitution. Directs electrophiles to specific positions. | Halogenation, Nitration |

| -CH₂NH₂ at C5 | Electron-donating (σ) | Increases electron density of the ring, potentially affecting the acidity of N-H protons and basicity of ring nitrogens. | Alkylation, Acylation |

Computational Design of Novel Synthetic Pathways

Computational chemistry plays a proactive role in designing new, efficient synthetic routes to 5-(Aminomethyl)pyrimidin-2-ol and its analogs. By modeling reaction mechanisms, chemists can evaluate the feasibility of proposed synthetic steps before attempting them in the lab. mdpi.com

One powerful approach is the use of quantum chemical computations to explore reaction pathways, identify transition states, and calculate reaction energies. researchgate.netnih.gov This has been applied to various pyrimidine syntheses, including cycloaddition reactions. For example, the inverse electron-demand Diels-Alder (IEDDA) reaction is a common method for synthesizing substituted pyrimidines, and its mechanism can be studied computationally to predict regioselectivity and reaction yields under different catalytic conditions. rsc.orgmdpi.com

Computational tools can also be used for "skeletal editing" or "deconstruction-reconstruction" strategies. nih.gov This involves the computational modeling of ring-opening reactions of a starting pyrimidine, followed by cyclization reactions to form new, diversified pyrimidine structures. nih.gov For 5-(Aminomethyl)pyrimidin-2-ol, this could involve computationally screening various reagents for their ability to selectively open the pyrimidine ring and then react with different building blocks to re-form a modified pyrimidine core. This allows for the rational design of synthetic pathways to novel derivatives with desired properties. frontiersin.org

Role As a Chemical Building Block in Complex Molecular Synthesis

Precursor for the Synthesis of Fused Heterocyclic Systems

The aminomethyl and pyrimidine (B1678525) moieties can participate in intramolecular or intermolecular cyclization reactions to form a variety of fused bicyclic and polycyclic systems. These fused heterocycles are prominent scaffolds in numerous biologically active compounds. rsc.org

The 5-aminomethyl group is a key reactive handle for constructing fused ring systems. A notable application is in the synthesis of pyrimido[4,5-d]pyrimidines. Research has shown that 5-aminomethylpyrimidines can undergo cyclization through reactions like the Mannich reaction. ptfarm.plptfarm.pl For instance, the reaction of a 5-aminomethylpyrimidine with an aldehyde and another amine can lead to the formation of a 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine ring system. ptfarm.pl This reaction involves the formation of a new six-membered ring fused to the original pyrimidine core.

While direct examples starting with 5-(Aminomethyl)pyrimidin-2-OL are not extensively detailed, the established reactivity of the 5-aminomethylpyrimidine framework provides a strong basis for its use in similar transformations. The synthesis of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives is of significant interest due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties. conicet.gov.arresearchgate.netresearchgate.net

Similarly, the synthesis of pyridopyrimidines, another important class of fused heterocycles, often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrimidine. nih.govjournaljpri.commdpi.com The aminomethyl group in 5-(Aminomethyl)pyrimidin-2-OL could serve as a key component in forming the fused pyridine ring through various annulation strategies.

Table 1: Representative Synthesis of Fused Pyrimido[4,5-d]pyrimidines from Aminomethylpyrimidine Precursors

| Starting Material Class | Reagents | Product Class | Reference |

|---|---|---|---|

| 5-Aminomethylpyrimidines | Aldehydes, Primary Amines | Tetrahydropyrimido[4,5-d]pyrimidines | ptfarm.plptfarm.pl |

The reactive nature of the aminomethyl group, combined with the pyrimidinone ring, suggests that 5-(Aminomethyl)pyrimidin-2-OL is a suitable precursor for a variety of other condensed polycyclic compounds. Cyclocondensation reactions with bifunctional electrophiles could lead to the formation of diverse heterocyclic systems fused to the pyrimidine core. However, specific examples of such syntheses starting directly from 5-(Aminomethyl)pyrimidin-2-OL are not prominently featured in available literature.

Utilization in the Development of Multidentate Ligands for Coordination Chemistry

The structure of 5-(Aminomethyl)pyrimidin-2-OL contains multiple potential donor atoms—the nitrogen of the aminomethyl group, the two ring nitrogens, and the oxygen of the hydroxyl/keto group—making it an excellent candidate for a multidentate ligand in coordination chemistry. libretexts.org Depending on the metal center and reaction conditions, it can coordinate in various modes, such as a bidentate or tridentate ligand, to form stable metal complexes. researchgate.netcardiff.ac.uk

Ligands incorporating similar aminomethyl-heterocycle motifs are well-known to form complexes with a range of transition metals. uobaghdad.edu.iqresearchgate.netmdpi.com These complexes have applications in catalysis, materials science, and bioinorganic chemistry. The ability of 5-(Aminomethyl)pyrimidin-2-OL to act as a chelating agent can be used to fine-tune the electronic and steric properties of the resulting metal complexes for specific applications.

Table 2: Potential Coordination Modes of 5-(Aminomethyl)pyrimidin-2-OL

| Coordination Mode | Potential Donor Atoms Involved |

|---|---|

| Bidentate (N,N) | Aminomethyl Nitrogen, Ring Nitrogen (N1 or N3) |

| Bidentate (N,O) | Aminomethyl Nitrogen, Carbonyl Oxygen (in pyrimidone tautomer) |

Intermediate in the Construction of Advanced Organic Scaffolds

Pyrimidine and its fused derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active molecules, particularly as kinase inhibitors. mdpi.comnih.govrsc.org 5-(Aminomethyl)pyrimidin-2-OL serves as a valuable intermediate for constructing more elaborate organic scaffolds. nih.govwhiterose.ac.uk

The primary amine of the aminomethyl group can be readily modified through reactions such as acylation, alkylation, or sulfonylation. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR). The pyrimidine ring itself can also be further functionalized. This synthetic versatility enables the generation of libraries of complex molecules built upon the core scaffold of 5-(Aminomethyl)pyrimidin-2-OL for drug discovery programs. nih.gov

Application in the Synthesis of Chemically-Responsive Systems and Supramolecular Assemblies

The functional groups on 5-(Aminomethyl)pyrimidin-2-OL are well-suited for directing the formation of non-covalent supramolecular assemblies. acs.orgtandfonline.com The aminomethyl group and the N-H of the pyrimidone tautomer are excellent hydrogen bond donors, while the carbonyl oxygen and ring nitrogens are effective hydrogen bond acceptors. This allows for the formation of predictable and robust hydrogen-bonding networks, leading to the self-assembly of molecules into higher-order structures like dimers, tapes, or three-dimensional networks. nih.govfigshare.commdpi.com

Furthermore, the basic aminomethyl group and the acidic/basic pyrimidine ring make the molecule a candidate for creating chemically-responsive systems. rsc.orgrsc.orgresearchgate.net Changes in pH can lead to protonation or deprotonation, altering the molecule's charge and hydrogen-bonding capabilities. This can trigger a change in the supramolecular assembly or solubility, making it a useful component in the design of smart materials and sensors. osti.govresearchgate.net

Conclusion and Outlook in Chemical Research

Synthesis of Current Research Findings and Gaps

Current research on pyrimidinols has largely focused on their synthesis and their potential as radical-trapping antioxidants. beilstein-journals.orgnih.gov Studies have shown that 5-pyrimidinols can be more effective antioxidants than equivalently substituted phenols, a highly significant finding in the field of radical chemistry. beilstein-journals.orgnih.gov The presence of the nitrogen atoms in the pyrimidine (B1678525) ring strengthens the O–H bond, yet these compounds maintain high reactivity towards peroxyl radicals. beilstein-journals.org This unique combination of properties makes them promising candidates for various applications.

The primary research findings for the broader class of pyrimidinols include:

Antioxidant Activity : The 5-hydroxy group on the pyrimidine ring is a key functional group that imparts radical-scavenging properties. nih.gov

Structural-Reactivity Relationship : The reactivity of pyrimidinols can be predictably tuned by adding electron-donating groups to the ring. beilstein-journals.org